molecular formula C7H7BrFNO B11730086 O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine

O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine

Katalognummer: B11730086
Molekulargewicht: 220.04 g/mol
InChI-Schlüssel: XZVNNYKWNSVKRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxylamine group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. This compound is particularly studied for its ability to inhibit enzymes involved in the kynurenine pathway, which is a major route of tryptophan degradation in vertebrates and is often activated in cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
  • O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine
  • O-[(2-bromo-3-chlorophenyl)methyl]hydroxylamine

Uniqueness

O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C7H7BrFNO

Molekulargewicht

220.04 g/mol

IUPAC-Name

O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrFNO/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3H,4,10H2

InChI-Schlüssel

XZVNNYKWNSVKRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)Br)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.